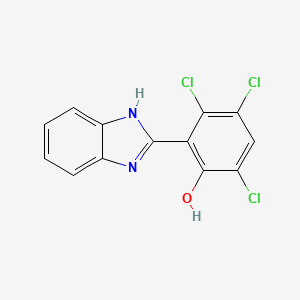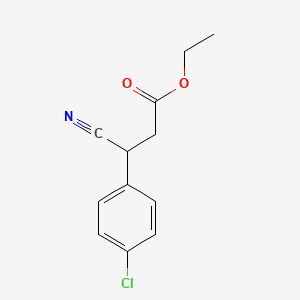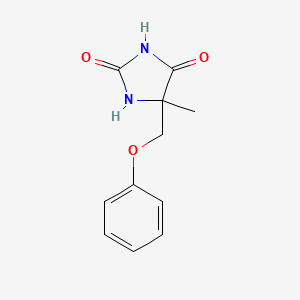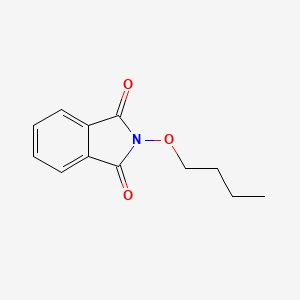
Phenol, 2-(1H-benzimidazol-2-yl)-3,4,6-trichloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2-(1H-benzimidazol-2-yl)-3,4,6-trichloro- is a complex organic compound that combines the structural features of phenol and benzimidazole with three chlorine atoms attached to the phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(1H-benzimidazol-2-yl)-3,4,6-trichloro- typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Chlorination of Phenol: The phenol ring is chlorinated using reagents such as chlorine gas or thionyl chloride to introduce chlorine atoms at the 3, 4, and 6 positions.
Coupling Reaction: The chlorinated phenol is then coupled with the benzimidazole core through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of Phenol, 2-(1H-benzimidazol-2-yl)-3,4,6-trichloro- would involve large-scale reactors and controlled environments to ensure the purity and yield of the product. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems for precise control of reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the phenol moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the benzimidazole ring, potentially converting it to a dihydrobenzimidazole derivative.
Substitution: The chlorine atoms on the phenol ring can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Amino or thio-substituted phenol derivatives.
科学的研究の応用
Phenol, 2-(1H-benzimidazol-2-yl)-3,4,6-trichloro- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying protein-ligand interactions.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of new materials, such as polymers with specific properties or as a component in coatings and adhesives.
作用機序
The mechanism by which Phenol, 2-(1H-benzimidazol-2-yl)-3,4,6-trichloro- exerts its effects involves its interaction with molecular targets such as enzymes or DNA. The compound can bind to active sites of enzymes, inhibiting their activity, or intercalate into DNA, disrupting its function. The presence of chlorine atoms enhances its reactivity and binding affinity, making it a potent molecule for various applications.
類似化合物との比較
Similar Compounds
Phenol, 2-(1H-benzimidazol-2-yl)-: Lacks the chlorine atoms, resulting in different reactivity and applications.
Phenol, 2-(1H-benzimidazol-2-yl)-4,6-dichloro-: Has fewer chlorine atoms, which may affect its chemical properties and biological activity.
Phenol, 2-(1H-benzimidazol-2-yl)-3,5,6-trichloro-:
Uniqueness
Phenol, 2-(1H-benzimidazol-2-yl)-3,4,6-trichloro- is unique due to the specific positioning of chlorine atoms, which influences its chemical reactivity and interaction with biological targets. This makes it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
62871-14-1 |
|---|---|
分子式 |
C13H7Cl3N2O |
分子量 |
313.6 g/mol |
IUPAC名 |
2-(1H-benzimidazol-2-yl)-3,4,6-trichlorophenol |
InChI |
InChI=1S/C13H7Cl3N2O/c14-6-5-7(15)12(19)10(11(6)16)13-17-8-3-1-2-4-9(8)18-13/h1-5,19H,(H,17,18) |
InChIキー |
ZNVNXYUDFRYVSK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C(=CC(=C3Cl)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2,2,2-trifluoro-acetamide](/img/structure/B12006443.png)

![N'-{(E)-[4-(methylthio)phenyl]methylidene}-1H-benzimidazole-6-carbohydrazide](/img/structure/B12006446.png)



![5-(2,4-dichlorophenyl)-4-({(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12006474.png)

![(2-{(E)-[2-({[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B12006479.png)


